molecular formula C11H12N2O B1432153 3,7-dimethyl-1H-indole-2-carboxamide CAS No. 1446251-28-0

3,7-dimethyl-1H-indole-2-carboxamide

Cat. No.: B1432153
CAS No.: 1446251-28-0
M. Wt: 188.23 g/mol
InChI Key: MXZRISNMOZVYKI-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3,7-dimethyl-1H-indole-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The carboxamide moiety in this compound forms hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity . This interaction is particularly significant in the inhibition of enzymes such as HIV-1 protease and renin, which are critical in the replication of the HIV virus and regulation of blood pressure, respectively .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis . Additionally, it affects the expression of genes involved in inflammation and immune response, thereby exhibiting anti-inflammatory properties .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of enzymes through hydrogen bonding and hydrophobic interactions, leading to the inhibition of enzyme activity . This inhibition can result in the suppression of viral replication, reduction of inflammation, and inhibition of cancer cell growth . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, maintaining its biological activity over extended periods . Prolonged exposure to the compound can lead to gradual degradation, resulting in reduced efficacy and potential accumulation of degradation products .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects such as antiviral, anti-inflammatory, and anticancer activities . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations, including hydroxylation and conjugation, which facilitate its excretion from the body . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential to cause adverse effects . Additionally, this compound can affect metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific tissues and cellular compartments . This localization is crucial for its biological activity, as it allows this compound to interact with target biomolecules effectively . The compound’s distribution can also be influenced by factors such as tissue perfusion and binding affinity to plasma proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-dimethyl-1H-indole-2-carboxamide typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the direct amination of 3,7-dimethylindole with carboxylic acid derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or other scalable synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,7-Dimethyl-1H-indole-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dimethyl-1H-indole-2-carboxamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of methyl groups at positions 3 and 7 can affect the compound’s electronic properties and steric interactions, potentially enhancing its biological activity compared to other indole derivatives .

Properties

IUPAC Name

3,7-dimethyl-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-6-4-3-5-8-7(2)10(11(12)14)13-9(6)8/h3-5,13H,1-2H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZRISNMOZVYKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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